molecular formula C12H10 B048426 Biphenyl-d10 CAS No. 1486-01-7

Biphenyl-d10

Cat. No.: B048426
CAS No.: 1486-01-7
M. Wt: 164.27 g/mol
InChI Key: ZUOUZKKEUPVFJK-LHNTUAQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-d10, also known as 1,1’-Biphenyl-2,2’,3,3’,4,4’,5,5’,6,6’-d10, is a deuterated form of biphenyl. It is a stable isotope-labeled compound where all hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Mechanism of Action

Target of Action

Biphenyl-d10 is a deuterated derivative of biphenyl It’s worth noting that biphenyl derivatives have been reported to inhibit pd-1/pd-l1, which are key targets in cancer immunotherapy .

Biochemical Pathways

This compound, like biphenyl, is likely involved in the biodegradation pathways of aromatic compounds . The biodegradation of biphenyl starts with the conversion of biphenyl to benzoate, which is then further metabolized to tricarboxylic acid (TCA) cycle intermediates . The enzymes implicated in these pathways include benzoate-Coenzyme A ligase (BZL), which converts benzoic acid to benzoyl-CoA, and biphenyl synthase, which uses benzoyl-CoA to form biphenyls .

Pharmacokinetics

Biphenyl derivatives are known to have good oral bioavailability, high tumor penetration, and favorable pharmacokinetic properties . The melting point of this compound is reported to be 70-72 °C , which might influence its solubility and hence, its bioavailability.

Result of Action

It’s worth noting that the biodegradation of biphenyl and its derivatives can result in the formation of less harmful compounds, contributing to the detoxification of environments contaminated with aromatic compounds .

Action Environment

The action of this compound, like other chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the phase change data for this compound indicates that its physical state can change under different temperatures . Moreover, its environmental stability and efficacy could be affected by these factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-d10 is synthesized through the deuteration of biphenyl. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of biphenyl using deuterium gas (D2) in the presence of a palladium catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing biphenyl and a palladium catalyst. The reaction is monitored to ensure complete deuteration, and the product is purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-d10 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biphenyl-d10 is widely used in scientific research due to its unique properties. Some of its applications include:

    NMR Spectroscopy: Used as an internal standard in NMR spectroscopy for structure determination and identity verification.

    Mass Spectrometry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

    Reaction Mechanism Studies: Helps in elucidating reaction mechanisms and metabolic pathways.

    Environmental Testing: Used as a reference standard in environmental analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-d10 is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its stability and well-defined isotopic composition make it a valuable reference standard in scientific research .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOUZKKEUPVFJK-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933437
Record name (~2~H_10_)-1,1'-Biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid with a pleasant peculiar odor; [NTP] Fine, faintly yellow crystals; [Sigma-Aldrich MSDS]
Record name Biphenyl-d10
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13651
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1486-01-7
Record name 1,1'-Biphenyl-2,2',3,3',4,4',5,5',6,6'-d10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_10_)-1,1'-Biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl-d10
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biphenyl-d10
Reactant of Route 2
Biphenyl-d10
Reactant of Route 3
Biphenyl-d10
Reactant of Route 4
Biphenyl-d10
Reactant of Route 5
Biphenyl-d10
Reactant of Route 6
Biphenyl-d10
Customer
Q & A

Q1: What is the molecular formula and weight of biphenyl-d10? What are some key spectroscopic characteristics?

A: this compound possesses the molecular formula C12D10 and a molecular weight of 162.28 g/mol. Spectroscopically, the presence of deuterium instead of hydrogen leads to characteristic shifts in vibrational frequencies observable in infrared and Raman spectra. For instance, the torsional frequency in the ground state, evident in fluorescence and phosphorescence studies, is observed at 595 cm-1 for this compound, compared to 635 cm-1 for biphenyl (C12H10) [, ]. These isotopic shifts provide valuable insights into molecular structure and dynamics.

Q2: How is this compound used to understand structural phase transitions?

A: this compound serves as an ideal candidate for studying structural phase transitions due to its distinct isotopic properties. Neutron diffraction studies of this compound revealed a unique structural phase transition below 40 K, characterized by a doubling of the b parameter in its crystal structure []. This is in contrast to related compounds like p-terphenyl and p-quaterphenyl, which exhibit doubling of both a and b parameters. These findings highlight the sensitivity of neutron diffraction for probing isotopic variations and understanding phase transitions in crystalline systems.

Q3: Can you elaborate on the significance of this compound in studying molecular geometry changes upon electronic excitation?

A: The study of this compound luminescence has been instrumental in understanding changes in molecular geometry upon electronic excitation. Research involving fluorescence and phosphorescence spectra of this compound, in comparison to biphenyl, provided strong evidence that the biphenyl molecule transitions from a non-planar ground state to a planar configuration in its first excited singlet and triplet states []. This conclusion was drawn from the prominent presence of odd quanta of the torsional mode in fluorescence and even quanta in phosphorescence, a pattern indicative of such a geometric change.

Q4: How is this compound utilized in synthetic organic chemistry?

A: this compound acts as a valuable precursor for synthesizing deuterium-labeled compounds. For example, it serves as the starting material for preparing biphenyl-2,2′,3,3′,5,5′,6,6′-2H8 []. This deuterated biphenyl derivative can then be used in various applications, including mechanistic studies or as an internal standard in analytical techniques like gas chromatography/mass spectrometry (GC/MS).

Q5: Are there specific examples of complex molecules synthesized using this compound?

A: Yes, this compound has found application in the multi-step synthesis of deuterium-labeled biologically relevant molecules. One such example is the synthesis of 2,7-diamidinocarbazole-d6, a compound with potential biological activity, starting from this compound []. Utilizing deuterated precursors like this compound in such syntheses allows for the incorporation of deuterium labels into complex molecules, which can be advantageous for studying their metabolic fate, pharmacokinetic properties, and for developing analytical methods.

Q6: How is this compound used in environmental analysis?

A: this compound plays a crucial role in the analysis of environmental pollutants. It serves as an internal standard in GC/MS analysis for quantifying trace amounts of taste and odor compounds, such as geosmin and 2-methylisoborneol, found in drinking water []. The use of a deuterated internal standard like this compound improves the accuracy and reliability of the analytical method by accounting for variations during sample preparation and analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.